

Application Note and Protocol: Quantification of Taniborbactam in Biological Matrices

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Compound of Interest

Compound Name: *Taniborbactam hydrochloride*

Cat. No.: *B611150*

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Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β -lactamase inhibitor that is being developed in combination with cefepime to treat serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It is active against both serine- and metallo- β -lactamases.[2][3] As with any drug in development, robust and reliable analytical methods for the quantification of taniborbactam in biological matrices are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This document provides a detailed overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of taniborbactam in plasma, urine, and dialysate.

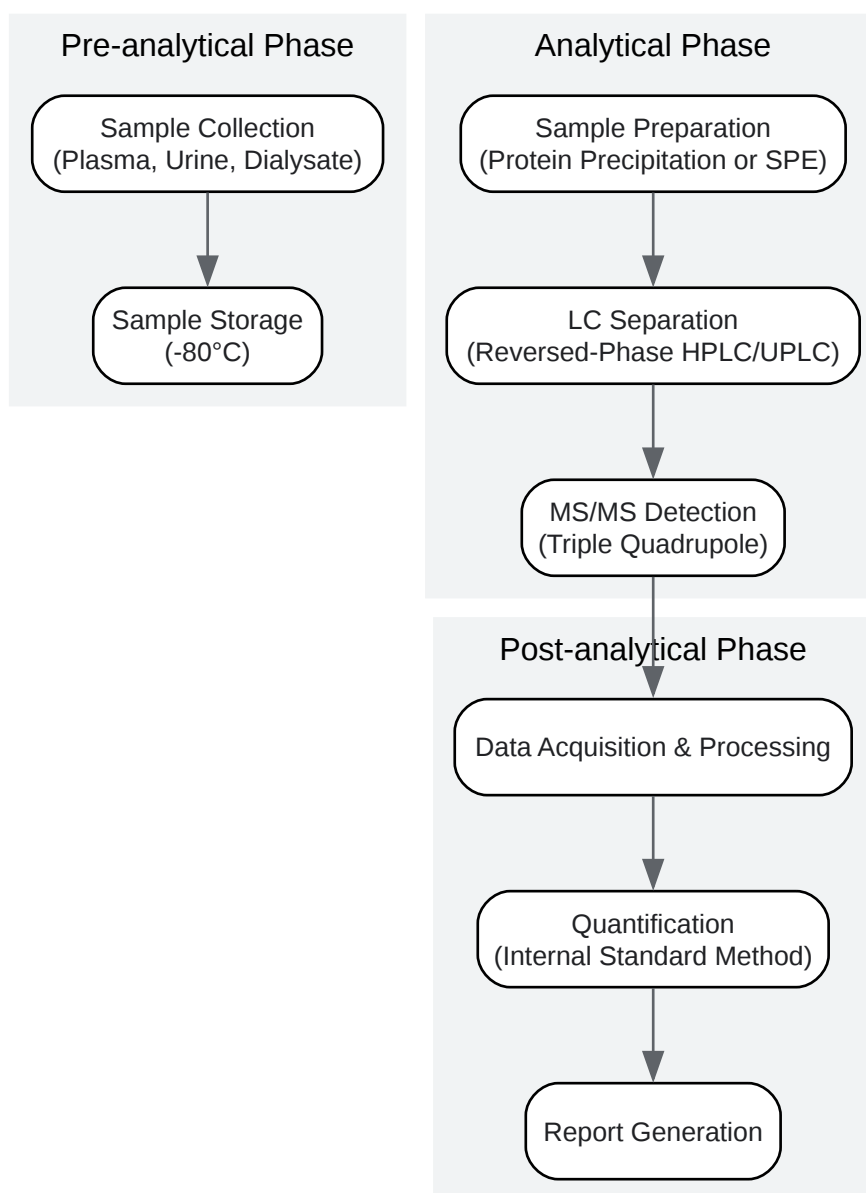
Quantitative Data Summary

Validated LC-MS/MS methods have been successfully used to quantify taniborbactam in various human biological fluids. The lower limits of quantitation (LLOQ) for these assays are summarized in the table below, demonstrating high sensitivity.

| Biological Matrix | Analytical Method | Lower Limit of Quantitation (LLOQ) | Reference |
|-------------------------------|-------------------|------------------------------------|---|
| Plasma | LC-MS/MS | 5.00 ng/mL | [1] [2] [4] |
| Plasma (high-range) | LC-MS/MS | 100 ng/mL | [2] |
| Urine | LC-MS/MS | 5.00 ng/mL | [1] [2] [4] |
| Dialysate | LC-MS/MS | 50.0 ng/mL | [1] [4] |
| Epithelial Lining Fluid (ELF) | LC-MS/MS | 5.00 ng/mL | [5] |

Experimental Workflow

The general workflow for the quantification of taniborbactam in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.



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Figure 1: Experimental workflow for taniborbactam quantification.

Detailed Experimental Protocols

The following are representative protocols for the quantification of taniborbactam in human plasma, urine, and dialysate using LC-MS/MS. These protocols are based on methodologies reported in the scientific literature.^{[1][2][4]}

Protocol 1: Quantification of Taniborbactam in Human Plasma

1. Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples on ice.
- To 100 μ L of plasma, add 300 μ L of a precipitation solution (e.g., acetonitrile:methanol (1:1, v/v)) containing the internal standard (d4-taniborbactam).
- Vortex the mixture for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions

- LC System: An ultra-high-performance liquid chromatography (UPLC) system such as a Waters Acquity I-Class is suitable.[\[6\]](#)
- Column: Waters Acquity HSS T3 column.[\[1\]](#)
- Column Temperature: 50°C.[\[1\]](#)
- Mobile Phase A: 10 mM ammonium formate with 1% formic acid in water.
- Mobile Phase B: 50:50:1 acetonitrile:methanol:formic acid (v/v/v).[\[1\]](#)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Gradient Elution: A gradient elution is employed for the separation.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 5500) equipped with a turbo-ion spray source is used for detection.[\[1\]](#)

- Ionization Mode: Positive ion mode.[1]
- Detection: Multiple reaction monitoring (MRM) is used for quantification.
- Internal Standard: d4-taniborbactam.[1][2][4]

3. Calibration and Quality Control

- Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of taniborbactam into blank plasma.
- Two ranges of calibration curves can be prepared for plasma samples: a low-range (e.g., 5 to 5,000 ng/mL) and a high-range (e.g., 100 to 100,000 ng/mL).[2]

Protocol 2: Quantification of Taniborbactam in Human Urine and Dialysate

1. Sample Preparation (Solid-Phase Extraction)

- Acidify the urine or dialysate samples.[1][2][4]
- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
- Elute taniborbactam from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

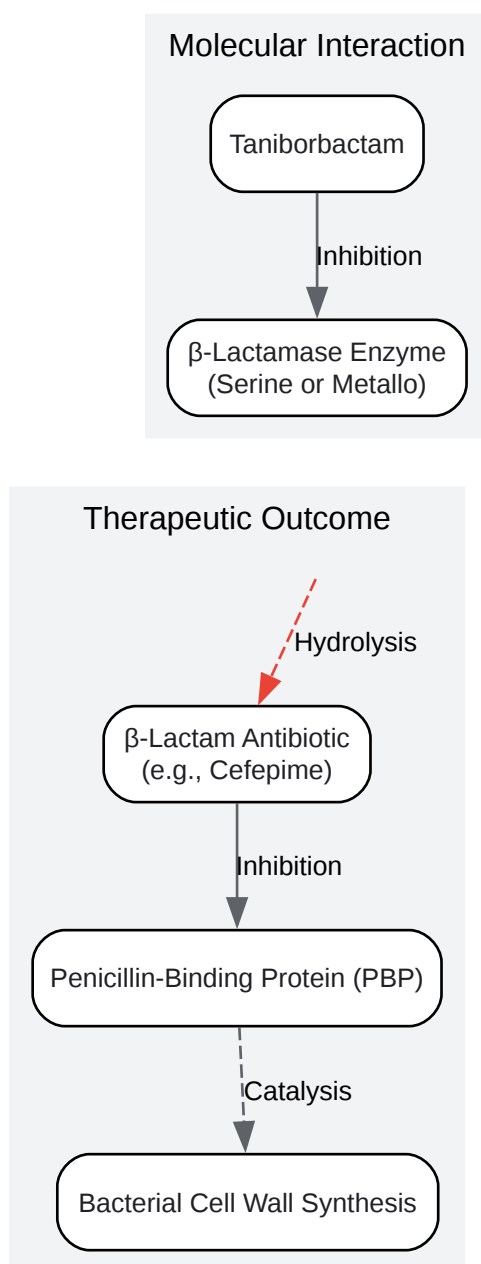
The LC-MS/MS conditions are similar to those described for plasma analysis.

3. Calibration and Quality Control

- Calibration standards and QC samples are prepared in blank urine or dialysate.
- A typical calibration range for urine is 5.0 to 5,000 ng/mL.[2]

Mechanism of Action and Analytical Considerations

Taniborbactam is a cyclic boronate β -lactamase inhibitor.[2] It acts as a reversible, covalent inhibitor of serine β -lactamases and a competitive inhibitor of metallo- β -lactamases.[7] This direct enzyme inhibition mechanism does not involve complex signaling pathways. The analytical methods are therefore designed to directly measure the concentration of the parent drug in biological fluids.



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Figure 2: Simplified schematic of taniborbactam's mechanism of action.

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity and selectivity for the quantification of taniborbactam in various biological matrices. These methods are essential tools for advancing the clinical development of taniborbactam and ensuring its safe and effective use in patients. The provided protocols offer a solid foundation for researchers to establish and validate their own bioanalytical assays for taniborbactam.

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